molecular formula C9H9N3O2S B8399420 N-Methoxy-N-methylthieno[2,3-d]pyrimidine-6-carboxamide

N-Methoxy-N-methylthieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B8399420
M. Wt: 223.25 g/mol
InChI Key: NDIIWOHEBIGVDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methoxy-N-methylthieno[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C9H9N3O2S and its molecular weight is 223.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

N-methoxy-N-methylthieno[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C9H9N3O2S/c1-12(14-2)9(13)7-3-6-4-10-5-11-8(6)15-7/h3-5H,1-2H3

InChI Key

NDIIWOHEBIGVDI-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC2=CN=CN=C2S1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

iPrMgCl (2M in THF, 1.1 mL) was added dropwise to a solution of methyl thieno[2,3-d]pyrimidine-6-carboxylate (intermediate 11) (138 mg) and N-methoxy-N-methylamide (104 mg) in THF at −20° C. maintaining the internal temperature below −5° C. The reaction was allowed to stir at −10° C. for 30 minutes and then quenched with NH4Cl (sat. aq). The solution was diluted with EtOAc and the organic layer was separated. The aqueous layer was extracted with EtOAc (2×15 mL) and then the combined organics dried (MgSO4), filtered and concentrated in vacuo. Purification by flash chromatography on silica eluting with hexane:EtOAc (1:1 to 1:4) afforded the title compound as a pale yellow solid (107 mg, 67%);
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
138 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-methoxy-N-methylamide
Quantity
104 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
67%

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